molecular formula C14H20N2O4S B4707720 N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide

N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide

Cat. No.: B4707720
M. Wt: 312.39 g/mol
InChI Key: RRWMLDBTVWHBGX-UHFFFAOYSA-N
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Description

N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide: is an organic compound that features a morpholine ring substituted with a sulfonyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia or a primary amine.

    Sulfonylation: The morpholine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl Ring: The sulfonylated morpholine is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological targets, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-methylmorpholine: A simpler analog lacking the sulfonyl and phenyl groups.

    4-methylmorpholine: Similar structure but without the N-methyl group and sulfonyl substitution.

    N-methyl-4-sulfonylmorpholine: Lacks the phenyl ring but contains the sulfonyl group.

Uniqueness: N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide is unique due to the combination of the morpholine ring, sulfonyl group, and phenyl ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

N-methyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15-14(17)7-4-12-2-5-13(6-3-12)21(18,19)16-8-10-20-11-9-16/h2-3,5-6H,4,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWMLDBTVWHBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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